2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-

Description

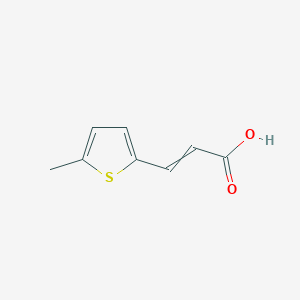

2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)- is an α,β-unsaturated carboxylic acid with a 5-methylthiophene substituent at the β-position. The (E)-configuration denotes the trans arrangement of the carboxylic acid group and the thienyl moiety. This compound belongs to the family of cinnamic acid derivatives, where the aromatic phenyl group is replaced by a heterocyclic 2-thienyl ring. The methyl group at the 5-position of the thiophene ring introduces steric and electronic effects that differentiate it from simpler thienyl or phenyl analogues.

Properties

IUPAC Name |

3-(5-methylthiophen-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOAQQYXASUJOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406945 | |

| Record name | 2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70329-36-1 | |

| Record name | 2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:

Step 1: Initial reaction involving [specific reagents].

Step 2: Intermediate formation through [specific conditions].

Step 3: Final product isolation and purification using [techniques].

Industrial Production Methods

In an industrial setting, the production of “2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-” is scaled up using large reactors and automated systems. The process involves:

Raw Material Preparation: Ensuring the quality and consistency of starting materials.

Reaction Monitoring: Continuous monitoring of reaction parameters to maintain optimal conditions.

Product Isolation: Efficient separation and purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

“2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-” undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form [oxidized products].

Reduction: Reaction with reducing agents to yield [reduced products].

Substitution: Replacement of specific functional groups under [conditions].

Common Reagents and Conditions

The reactions involving “2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-” typically use:

Oxidizing Agents: Such as [specific oxidants].

Reducing Agents: Including [specific reductants].

Catalysts: To enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions include [specific compounds], which have been characterized using various analytical techniques.

Scientific Research Applications

Key Reactions

The compound undergoes various chemical reactions:

- Oxidation : Reacts with oxidizing agents to form oxidized products.

- Reduction : Reacts with reducing agents yielding reduced products.

- Substitution : Involves the replacement of specific functional groups under controlled conditions.

Chemistry

In organic synthesis, 2-propenoic acid, 3-(5-methyl-2-thienyl)-, (E)- is utilized as a reagent due to its ability to participate in various reactions including polymerization and cross-linking processes. The compound serves as a building block for synthesizing more complex molecules.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various pathogens including Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans.

Table 1: Antimicrobial Activity Assessment

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Various pathogens | Inhibition of growth | |

| Anticancer | A549 cell line | Significant reduction in viability | |

| Antioxidant | A549 cell line | Reduced oxidative stress |

Anticancer Activity

The anticancer potential has been explored extensively. Studies show significant cytotoxic effects on the A549 lung cancer cell line, suggesting that the compound interferes with cancer cell proliferation mechanisms.

Case Study: A549 Cell Line

In a controlled study:

- Concentration : Various concentrations were tested.

- Results : Significant reduction in cell viability was observed at higher concentrations, indicating potential as an anticancer agent.

Medicine

The pharmacological properties of this compound are under investigation for potential therapeutic applications. Its unique structure allows for interactions with specific biological targets which may lead to the development of new drugs.

Industry

In industrial applications, 2-propenoic acid, 3-(5-methyl-2-thienyl)-, (E)- is utilized in the production of specialty chemicals and polymers due to its reactivity and ability to undergo polymerization reactions.

Antioxidant Activity

The antioxidant properties have also been investigated. The compound was found to reduce oxidative stress in cellular models, which is essential for preventing cellular damage associated with various diseases.

Table 2: Antioxidant Activity Assessment

| Compound | IC50 Value (µM) | Activity Level |

|---|---|---|

| 2-Propenoic Acid Derivative | 10.7 | High |

| Trolox | Reference | - |

Mechanism of Action

The mechanism by which “2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-” exerts its effects involves:

Molecular Targets: Interaction with specific proteins or enzymes.

Pathways Involved: Modulation of biochemical pathways leading to [specific outcomes].

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural variations and their implications:

Key Observations:

- Thiophene vs. The methyl group at the 5-position further modulates steric hindrance and solubility .

- Functional Group Effects : Hydroxyl (caffeic acid) and methoxy (4-methoxyphenyl derivative) groups significantly alter acidity and redox behavior. The target compound’s lack of polar substituents suggests lower water solubility compared to caffeic acid .

- Ester Derivatives : Ethyl cinnamate and methyl (E)-3-(3-methylphenyl)acrylate () demonstrate how esterification reduces acidity and enhances volatility, making them suitable for fragrances or polymers .

Physicochemical Properties

- Molecular Weight and Solubility: The target compound (MW: 182.24 g/mol) is heavier than phenyl analogues like cinnamic acid (MW: 148.16 g/mol) due to the sulfur atom and methyl group.

- Acidity : The thiophene ring’s electron-withdrawing effect may lower the pKa compared to phenyl derivatives, though less so than hydroxylated analogues like caffeic acid (pKa ~4.5) .

Biological Activity

Overview

2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-, also known as (E)-3-(5-methyl-2-thienyl)acrylic acid, is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. With a molecular formula of C₉H₈O₂S and a molecular weight of approximately 168.21 g/mol, this compound features a propenoic acid moiety substituted with a thienyl group, which contributes to its reactivity and biological interactions .

The biological activity of this compound is attributed to its structural characteristics:

- Thienyl Group : Facilitates π-π interactions and hydrogen bonding, enhancing binding affinity to biological targets.

- Acrylic Acid Moiety : Capable of undergoing conjugate addition reactions, which are crucial in biochemical processes .

Antimicrobial Properties

Research indicates that derivatives of 2-propenoic acid, 3-(5-methyl-2-thienyl)-, (E)- exhibit notable antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various pathogens.

Table 1: Antimicrobial Activity

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Various pathogens | Inhibition of growth | |

| Anticancer | A549 cell line | Significant reduction in viability | |

| Antioxidant | A549 cell line | Reduced oxidative stress |

A study by NCBI tested various thienyl derivatives against standard strains of bacteria and fungi. The results demonstrated varying degrees of inhibition against Gram-positive and Gram-negative bacteria as well as the yeast-like fungus Candida albicans .

Anticancer Activity

The anticancer potential of 2-propenoic acid, 3-(5-methyl-2-thienyl)-, (E)- has been explored through various studies. Notably, it has shown significant cytotoxic effects on the A549 lung cancer cell line. The compound's ability to reduce cell viability suggests it may interfere with cancer cell proliferation mechanisms.

Case Study: A549 Cell Line

In a controlled study:

- Concentration : Various concentrations of the compound were tested.

- Results : A significant reduction in cell viability was observed at higher concentrations, indicating its potential as an anticancer agent .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. It was found to reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases.

Table 2: Antioxidant Activity Assessment

| Compound | IC50 Value (µM) | Activity Level |

|---|---|---|

| 2-Propenoic Acid Derivative | 10.7 | High |

| Trolox | Reference | - |

Synthesis and Applications

The synthesis of 2-propenoic acid, 3-(5-methyl-2-thienyl)-, (E)- can be achieved through several methods involving the reaction of 5-methyl-2-thiophenecarboxaldehyde with malonic acid in the presence of a base followed by decarboxylation. This compound serves as a building block in organic synthesis and is utilized in the production of specialty chemicals and polymers due to its reactivity .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling (E)-3-(5-methyl-2-thienyl)-2-propenoic acid in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 or OV/AG/P99 filters) based on exposure levels .

- Skin/Eye Protection : Wear chemically resistant gloves (e.g., nitrile) and full-face shields to prevent dermal/ocular exposure. Gloves must be inspected for integrity before use .

- Engineering Controls : Ensure fume hoods or local exhaust ventilation to minimize airborne concentrations. Avoid drainage contamination .

- Emergency Measures : In case of exposure, rinse eyes/skin with water for 15 minutes and seek immediate medical attention .

Q. Which spectroscopic techniques are optimal for characterizing (E)-3-(5-methyl-2-thienyl)-2-propenoic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the (E)-stereochemistry and substituent positions (e.g., 5-methylthienyl group). Compare coupling constants to literature analogs .

- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1700 cm, conjugated double bonds) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated vs. observed ) .

Q. How can researchers determine the thermal stability of this compound during synthesis?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure decomposition temperature () under inert atmospheres to avoid oxidative degradation .

- Thermogravimetric Analysis (TGA) : Track mass loss (%) at elevated temperatures to assess purity and stability thresholds .

- Reference Data : Compare results to structurally similar acrylates (e.g., 3-phenylpropenoic acid derivatives with >200°C) .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., enthalpy of hydrogenation) be resolved?

- Methodological Answer :

- Standardized Calorimetry : Replicate experiments using bomb calorimetry under controlled conditions (e.g., solvent: acetic acid, 302 K) .

- Error Analysis : Quantify uncertainties (e.g., ±0.43 kJ/mol in Δ) and compare solvent effects (polar vs. nonpolar) .

- Computational Validation : Use density functional theory (DFT) to model reaction energetics and cross-validate experimental data .

Q. What computational strategies predict the reactivity of (E)-3-(5-methyl-2-thienyl)-2-propenoic acid in Diels-Alder reactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to assess electron-deficient dienophile behavior .

- Molecular Dynamics (MD) Simulations : Model steric effects of the 5-methylthienyl group on transition-state geometry .

- Benchmarking : Compare results to experimental kinetics of analogous acrylates (e.g., 3-phenylpropenoic acid esters) .

Q. How can researchers address discrepancies in acute toxicity classifications across studies?

- Methodological Answer :

- Tiered Testing : Conduct OECD Guideline 423 (acute oral toxicity) and 404 (skin irritation) assays under GLP conditions .

- Dose-Response Analysis : Use probit models to refine LD values and harmonize with existing GHS classifications (e.g., Category 4 oral toxicity) .

- Meta-Analysis : Aggregate data from structurally related acrylates (e.g., 3-arylpropenoic acids) to identify trends in toxicity profiles .

Notes

- Safety Compliance : Always verify PPE certifications (e.g., NIOSH, CEN) and update protocols per institutional guidelines .

- Data Reproducibility : Document solvent, temperature, and instrument calibration details to minimize experimental variability .

- Ethical Reporting : Disclose computational parameters (e.g., DFT functionals, basis sets) to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.